molecular formula C11H12BrNO3S B3302923 3-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid CAS No. 919617-19-9

3-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid

Cat. No.: B3302923
CAS No.: 919617-19-9
M. Wt: 318.19 g/mol
InChI Key: DWRBFBLHRWMJEK-UHFFFAOYSA-N
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Description

“3-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid” is a chemical compound with the CAS Number: 919617-19-9 . It has a molecular weight of 318.19 . The compound is stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-{[2-(4-bromoanilino)-2-oxoethyl]sulfanyl}propanoic acid . The InChI code for this compound is 1S/C11H12BrNO3S/c12-8-1-3-9(4-2-8)13-10(14)7-17-6-5-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 318.19 . It is a powder that is stored at room temperature . Unfortunately, the boiling point and other specific physical and chemical properties are not provided in the sources I found .

Scientific Research Applications

Synthesis and Potential Antileukotrienic Properties

The synthesis of compounds closely related to 3-({[(4-Bromophenyl)carbamoyl]methyl}sulfanyl)propanoic acid, such as VUFB 20609 and VUFB 20584, demonstrates potential antileukotrienic properties. These compounds were synthesized under specific conditions using heterogeneous copper catalysts, highlighting the significance of the sulfanyl group in medicinal chemistry. The in-vitro cytotoxicity and antiplatelet activity of these substances were evaluated, indicating their potential as new antileukotrienic drugs (Jampílek et al., 2004).

Recyclable Catalyst for Condensation Reactions

Another application involves the use of sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester as a recyclable catalyst for condensation reactions between aromatic aldehydes and 3-methyl-l-phenyl-5-pyrazolone. This process yields significant products with good to excellent yields, showcasing the value of sulfanyl-containing compounds in catalysis and organic synthesis (Tayebi et al., 2011).

Structural Analysis and Hydrogen Bonding

The structural analysis of derivatives similar to this compound revealed extensive use of hydrogen bonding in their crystalline structures. These findings provide insights into the molecular arrangement and interactions of such compounds, which is crucial for designing drugs with specific biological activities (Kumarasinghe et al., 2009).

Selective Nucleophilic Chemistry

The synthesis of 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from core trifunctionalized materials through selective nucleophilic chemistry highlights another application. This process showcases the versatility of sulfanyl-containing compounds in generating libraries of druglike molecules, potentially useful in pharmaceutical development (Robins et al., 2007).

Properties

IUPAC Name

3-[2-(4-bromoanilino)-2-oxoethyl]sulfanylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c12-8-1-3-9(4-2-8)13-10(14)7-17-6-5-11(15)16/h1-4H,5-7H2,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWRBFBLHRWMJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSCCC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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